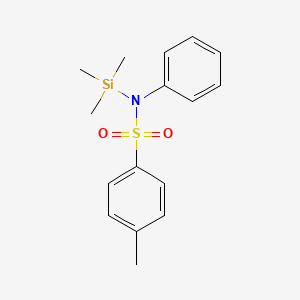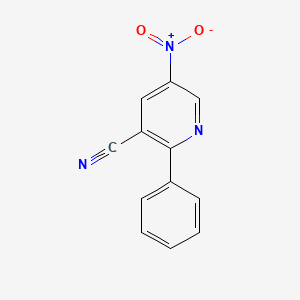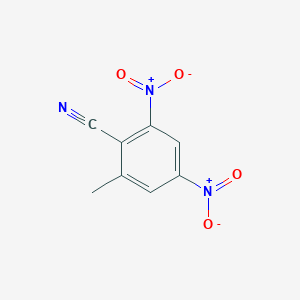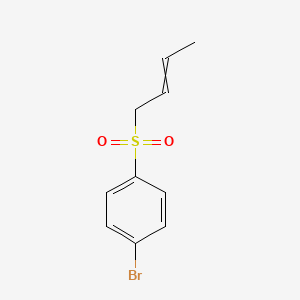
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group bonded to a benzene ring, with additional substituents including a methyl group, a phenyl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenyl-N-(trimethylsilyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonyl chlorides, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound features a similar sulfonamide group but with trifluoromethyl substituents, making it a strong electron-withdrawing group.
Benzenesulfonamide, 4-methyl-: This compound lacks the trimethylsilyl group, making it less lipophilic and potentially less reactive in certain contexts.
Uniqueness
4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and steric bulk. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.
Propiedades
Número CAS |
89902-36-3 |
|---|---|
Fórmula molecular |
C16H21NO2SSi |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
4-methyl-N-phenyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C16H21NO2SSi/c1-14-10-12-16(13-11-14)20(18,19)17(21(2,3)4)15-8-6-5-7-9-15/h5-13H,1-4H3 |
Clave InChI |
NJVKPHJHFROFPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)

![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)


![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)

![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
